Khk-IN-1

Übersicht

Beschreibung

Diese Verbindung hat in der Erforschung von Stoffwechselstörungen wie Fettleibigkeit und Diabetes aufgrund ihrer Fähigkeit, die Produktion von Fructose-1-phosphat in Leberzellen zu hemmen, Potenzial gezeigt .

Herstellungsmethoden

Die Synthese von KHK-IN-1 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die spezifischen Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich im Detail offengelegt. Es ist bekannt, dass die Verbindung durch eine Reihe organischer Reaktionen synthetisiert wird, die die Verwendung von Reagenzien wie Dimethylsulfoxid und Polyethylenglykol beinhalten .

Vorbereitungsmethoden

The synthesis of KHK-IN-1 involves several steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the use of reagents such as dimethyl sulfoxide and polyethylene glycol .

Analyse Chemischer Reaktionen

KHK-IN-1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene und Alkylierungsmittel.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Metabolic Disease Management

Khk-IN-1 has been investigated for its role in managing conditions such as NAFLD and obesity. Studies demonstrate that KHK inhibition can reduce serum transaminases and hepatic steatosis in animal models, indicating potential benefits for patients with nonalcoholic steatohepatitis (NASH) .

Case Study: NASH Treatment

- Model : KHK knockout mice

- Findings : Reduced liver fibrosis and improved metabolic profiles when treated with this compound compared to control groups .

Cancer Research

Recent research indicates that KHK may play a role in cancer progression, particularly in breast cancer. The inhibition of KHK has been shown to affect the invasiveness of breast cancer cells stimulated by fructose, suggesting that this compound could be explored as a potential therapeutic agent in oncology .

Case Study: Breast Cancer Metastasis

- Model : MCF-7 and MDA-MB-231 cell lines

- Findings : Silencing KHK-A reduced cell invasion induced by fructose, highlighting its potential as a target for cancer therapies .

Inhibition Mechanism

This compound operates by blocking the enzymatic activity of KHK, thereby preventing the conversion of fructose to fructose-1-phosphate. This action helps normalize metabolic processes affected by excessive fructose intake.

Mechanism Table

| Mechanism | Effect |

|---|---|

| Inhibition of KHK | Reduces F1P levels, preventing liver injury |

| Modulation of metabolic pathways | Improves insulin sensitivity and reduces steatosis |

In Silico Studies

In addition to experimental studies, computational methods have been employed to identify and optimize inhibitors like this compound. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches have led to the discovery of several potent KHK inhibitors with favorable pharmacokinetic profiles .

Computational Findings Table

| Compound | Binding Affinity (Kd) | ADMET Profile |

|---|---|---|

| This compound | Submicromolar potency | Favorable |

Wirkmechanismus

KHK-IN-1 exerts its effects by selectively inhibiting the enzyme ketohexokinase. This inhibition prevents the conversion of fructose to fructose-1-phosphate, thereby reducing the accumulation of fructose-1-phosphate in liver cells. The molecular targets and pathways involved include the inhibition of ketohexokinase activity and the subsequent reduction in fructose metabolism .

Vergleich Mit ähnlichen Verbindungen

KHK-IN-1 ist einzigartig in seiner hohen Selektivität und Zellmembranpermeabilität im Vergleich zu anderen Ketohexokinase-Inhibitoren. Ähnliche Verbindungen sind:

KHK-IN-8: Ein weiterer Ketohexokinase-Inhibitor mit ähnlichen Eigenschaften, aber unterschiedlichen strukturellen Merkmalen.

PF-06835919: Eine Verbindung, die sich in klinischen Studien zur Hemmung von Ketohexokinase befindet

This compound zeichnet sich durch seine hohe Potenz und Selektivität aus, was es zu einem wertvollen Werkzeug in der Stoffwechselforschung macht.

Biologische Aktivität

Khk-IN-1 is a selective inhibitor of ketohexokinase (KHK), an enzyme that plays a critical role in fructose metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders such as obesity, insulin resistance, and associated liver conditions. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, case studies, and relevant research findings.

Ketohexokinase catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P), which is a key step in fructose metabolism. Inhibition of KHK by this compound leads to reduced levels of F1P, thereby impacting various metabolic pathways. The inhibition results in:

- Decreased F1P Production : Studies have shown that this compound effectively lowers F1P concentrations in vivo, which is associated with decreased liver injury markers such as serum alanine aminotransferase (ALT) levels .

- Altered Gene Expression : Inhibition of KHK leads to changes in the expression of genes involved in inflammation and metabolic processes. For example, pro-inflammatory markers were significantly reduced following KHK inhibition .

Table 1: Summary of Key Findings on this compound

Case Study 1: Impact on Liver Health

A recent study investigated the effects of this compound on mice fed a high-fat diet. The results indicated that treatment with the inhibitor led to a significant reduction in liver fat accumulation and improved metabolic parameters compared to control groups. Specifically, the percentage of lean mass increased while body fat decreased, showcasing the compound's potential in managing obesity-related liver conditions .

Case Study 2: Cancer Metastasis

In vitro studies using breast cancer cell lines (MDA-MB-231) revealed that this compound could inhibit fructose-induced cell invasion. The mechanism was linked to the downregulation of KHK-A activity, which is known to promote cancer cell invasiveness through its kinase functions . This suggests that targeting KHK may not only have metabolic benefits but also implications for cancer therapy.

Eigenschaften

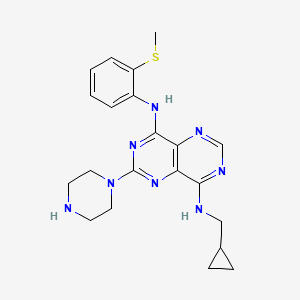

IUPAC Name |

8-N-(cyclopropylmethyl)-4-N-(2-methylsulfanylphenyl)-2-piperazin-1-ylpyrimido[5,4-d]pyrimidine-4,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N8S/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLMLZKGLUEWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.